(2-Trifluoromethyl-furan-3-yl)-methanol

Catalog No.
S8875491
CAS No.
M.F
C6H5F3O2
M. Wt
166.10 g/mol
Availability
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(2-Trifluoromethyl-furan-3-yl)-methanol

Product Name

(2-Trifluoromethyl-furan-3-yl)-methanol

IUPAC Name

[2-(trifluoromethyl)furan-3-yl]methanol

Molecular Formula

C6H5F3O2

Molecular Weight

166.10 g/mol

InChI

InChI=1S/C6H5F3O2/c7-6(8,9)5-4(3-10)1-2-11-5/h1-2,10H,3H2

InChI Key

FTNOSOXACBESBB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1CO)C(F)(F)F

Cyclization Approaches Using β-Ketonitrile Precursors

β-Ketonitriles serve as versatile precursors for constructing furan cores. A notable method involves the Stetter-γ-ketonitrile cyclization, where aromatic aldehydes react with acylidenemalononitriles under N-heterocyclic carbene (NHC) catalysis to form 4,5-disubstituted 2-aminofuran-3-carbonitriles [1]. While this approach primarily yields aminofurans, modifying the substituents on the β-ketonitrile precursor could allow incorporation of trifluoromethyl groups. For instance, substituting malononitrile with trifluoromethyl-containing analogues may direct cyclization toward the desired trifluoromethyl-furan scaffold [8].

Recent reviews highlight β-ketonitriles’ role in domino reactions, where sequential Michael additions and cyclizations generate complex heterocycles [8]. Adapting such cascades with fluorinated building blocks could streamline access to (2-trifluoromethyl-furan-3-yl)-methanol intermediates.

PrecursorCatalystSolventYield (%)Reference
AcylidenemalononitrileNHCTHF65–85 [1]
Trifluoromethyl analogueNHC (proposed)DMF [8]

Base-Mediated Trifluoromethylation Strategies

Introducing the trifluoromethyl group often relies on reagents like trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent) or Umemoto’s reagent. In base-mediated reactions, tetrabutylammonium fluoride (TBAF) activates TMSCF₃, generating a trifluoromethide anion ([CF₃]⁻) that reacts with electrophilic carbons [6]. For furan systems, trifluoromethylation typically targets the α-position relative to oxygen.

A metal-free protocol trifluoromethylates electron-rich heteroaryl aldehydes, including furan derivatives, using 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Umemoto’s reagent) in DMF [5]. Applying this to furan-3-carbaldehyde followed by reduction of the aldehyde to a hydroxymethyl group could yield the target compound.

SubstrateReagentBaseYield (%)Reference
Furan-2-carbaldehydeUmemoto’s reagentTBAF72 [5]
Furan-3-carbaldehydeTMSCF₃KOtBu68 (proposed) [6]

Asymmetric Catalysis in Furan Functionalization

Copper-catalyzed asymmetric cyclopropanation of enaminones with N-tosylhydrazones enables stereoselective synthesis of 2-amino-3-trifluoromethyl-2H-furans [2]. This method forms a quaternary stereocenter with high diastereomeric ratios (>20:1). While the reported products lack the hydroxymethyl group, introducing a hydroxymethyl-bearing enaminone precursor could align this strategy with the target molecule’s synthesis.

Chiral NHC catalysts also promote asymmetric Stetter reactions, offering enantioselective pathways to furan derivatives [1]. Pairing such catalysts with trifluoromethylated substrates may yield enantiomerically enriched intermediates.

SubstrateCatalystSelectivity (d.r.)Yield (%)Reference
EnaminoneCu(OTf)₂>20:175 [2]
β-KetonitrileChiral NHC90:10 e.e.68 [1]

Post-Functionalization via Hydroxymethylation

Post-synthetic modification of preformed trifluoromethyl-furans offers a route to install the hydroxymethyl group. For example, lithiation of 2-trifluoromethylfuran followed by reaction with formaldehyde or electrophilic hydroxylation reagents could introduce the methanol moiety. A three-component coupling strategy, demonstrated for boronic esters, furans, and trifluoromethyl radicals, provides access to hydroxymethylated products [7].

Alternatively, reducing a 3-carbaldehyde-substituted furan (synthesized via trifluoromethylation) using NaBH₄ or LiAlH₄ would yield the corresponding alcohol. This approach mirrors the synthesis of 3-furanmethanol derivatives [4].

Optimization of Reaction Conditions and Yield Maximization

Optimizing solvent systems, catalysts, and temperatures is critical for improving yields. For cyclizations, replacing THF with polar aprotic solvents like DMF enhances NHC catalyst activity [1]. In trifluoromethylations, mixed solvents (e.g., MeCN/MeOH) improve reagent solubility and reaction efficiency [5]. Catalyst loadings as low as 5 mol% have proven effective in asymmetric reactions, minimizing costs while maintaining selectivity [2].

ParameterOptimal ConditionYield ImprovementReference
Solvent (cyclization)DMF+20% [1]
Solvent (trifluoromethylation)MeCN/MeOH+15% [5]
Catalyst loading5 mol% Cu(OTf)₂+10% [2]

The electrophilic aromatic substitution reactions of (2-Trifluoromethyl-furan-3-yl)-methanol proceed through a characteristic two-step mechanism involving initial electrophile attack followed by deprotonation [1]. The furan ring system exhibits enhanced reactivity compared to benzene due to the electron-donating oxygen atom, which activates the aromatic system toward electrophilic attack [2] [1].

The trifluoromethyl substituent at the 2-position exerts significant electronic effects on the reaction pathway. This strongly electron-withdrawing group reduces the overall electron density of the furan ring through inductive effects [3] [4]. The trifluoromethyl group shows a Taft polar substituent constant (σ*) of approximately 2.61, indicating its powerful electron-withdrawing nature [5] [6]. This electronic influence directs electrophilic substitution primarily to the 3-position, where the compound bears the hydroxymethyl group, creating a competition between substitution sites.

Research has demonstrated that furan undergoes electrophilic aromatic substitution more readily than benzene, with mild reagents and conditions being sufficient for reaction [1]. The mechanism involves formation of a sigma complex intermediate, with the 2-position typically being favored due to better stabilization of the resulting cationic intermediate through resonance with the oxygen lone pairs [1]. However, in (2-Trifluoromethyl-furan-3-yl)-methanol, the presence of the trifluoromethyl group at the 2-position alters this selectivity pattern.

The bromination reaction serves as a prototypical example of electrophilic aromatic substitution. When furan reacts with bromine, the sigma complex formed at the 2-position shows greater resonance stabilization than the complex formed at the 3-position [1]. However, the trifluoromethyl substitution pattern in our target compound creates steric and electronic factors that influence regioselectivity. The electron-withdrawing nature of the trifluoromethyl group decreases the nucleophilicity of adjacent positions while maintaining reactivity at more distant sites.

Mechanistic studies reveal that the rate-determining step involves formation of the sigma complex, with activation energies typically ranging from 85-120 kilojoules per mole depending on the specific electrophile and reaction conditions [7] [2]. The presence of the hydroxymethyl group at the 3-position can participate in directing effects through inductive electron donation, partially counteracting the electron-withdrawing influence of the trifluoromethyl group.

Nucleophilic Additions at the Hydroxymethyl Group

The hydroxymethyl substituent in (2-Trifluoromethyl-furan-3-yl)-methanol represents a primary alcohol functionality that undergoes nucleophilic substitution reactions primarily through the SN2 mechanism [8] [9]. The primary carbon center provides minimal steric hindrance, making it an excellent substrate for bimolecular nucleophilic substitution reactions [10] [11].

Nucleophilic addition reactions at the hydroxymethyl group follow the characteristic SN2 pathway, involving backside attack of the nucleophile with simultaneous departure of the leaving group [12] [8]. The reaction proceeds through a single concerted step, resulting in inversion of configuration at the carbon center. The rate law for these reactions shows second-order kinetics, being dependent on both nucleophile and substrate concentrations [12] [10].

The electronic environment created by the furan ring and trifluoromethyl substituent significantly influences the reactivity of the hydroxymethyl group. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbon center through inductive effects, making it more susceptible to nucleophilic attack [3] [13]. This activation effect is transmitted through the furan ring system, creating a polarized environment that facilitates nucleophilic substitution.

Common nucleophiles that readily react with the hydroxymethyl group include halides, azides, thiols, and various oxygen-centered nucleophiles [14] [15]. The reaction conditions typically require conversion of the hydroxyl group to a better leaving group, such as through tosylation or conversion to halides [9] [11]. Alternative activation methods involve protonation under acidic conditions to form an oxonium ion intermediate, which serves as an excellent leaving group [10].

The stereochemical outcome of nucleophilic substitution reactions at the hydroxymethyl position is predictable based on the SN2 mechanism. Since the carbon center is not stereogenic in the starting material, the primary concern involves potential side reactions and competing elimination processes [8] [9]. The primary nature of the carbon center minimizes elimination reactions, making substitution the dominant pathway under most conditions.

Activation energies for nucleophilic substitution at the hydroxymethyl group typically range from 60-95 kilojoules per mole, making these reactions kinetically accessible under mild conditions [15]. The reaction rates are enhanced by polar aprotic solvents that stabilize the nucleophile while not interfering with the substitution mechanism [8] [10].

[4+2] Cycloaddition Reactions with Dienophiles

(2-Trifluoromethyl-furan-3-yl)-methanol can participate in Diels-Alder reactions where the furan ring acts as the diene component in [4+2] cycloaddition reactions [7] [16] [17]. The reaction follows a concerted mechanism involving simultaneous formation of two new carbon-carbon bonds through a six-membered cyclic transition state [18] [19].

The furan ring system presents unique reactivity patterns in Diels-Alder chemistry. Computational studies demonstrate that furan is comparatively less reactive and less endo-selective compared to other dienes such as cyclopentadiene when reacting with standard dienophiles like maleic anhydride [7]. The reduced reactivity stems from the aromatic stabilization of the furan ring, which must be disrupted during the cycloaddition process.

The trifluoromethyl substituent significantly influences the electronic properties of the furan diene system. As a strong electron-withdrawing group, it decreases the electron density of the furan ring, making it less nucleophilic and thus less reactive toward electron-deficient dienophiles [7] [4]. This electronic effect alters the normal reactivity patterns observed with unsubstituted furans.

Despite reduced reactivity, the presence of electron-withdrawing groups on the furan ring can be beneficial for reactions with electron-rich dienophiles. The inverse electron demand scenario becomes more favorable when the diene bears electron-withdrawing substituents and the dienophile possesses electron-donating groups [16] [20]. This electronic complementarity can lead to enhanced reaction rates and improved selectivity.

The hydroxymethyl substituent introduces additional complexity to the cycloaddition mechanism. This group can participate in hydrogen bonding interactions that influence the transition state geometry and, consequently, the stereochemical outcome of the reaction [21] [22]. The endo/exo selectivity patterns may be altered compared to simple furan derivatives due to these secondary interactions.

Mechanistic investigations reveal that furan Diels-Alder reactions can proceed through different pathways depending on the dienophile partner [16] [20]. With masked benzoquinones, furans can surprisingly act as dienophiles rather than dienes, leading to formal [2+4] cycloaddition products through a stepwise mechanism involving zwitterionic intermediates [16].

The reaction conditions for furan Diels-Alder reactions typically require elevated temperatures or Lewis acid catalysis to overcome the reduced reactivity of the furan system [17] [19]. Activation energies range from 110-150 kilojoules per mole, reflecting the challenging nature of disrupting furan aromaticity [7]. However, highly activated dienophiles such as maleic anhydride can react at room temperature in suitable solvents [21] [19].

Oxidative Transformation Pathways

The oxidative chemistry of (2-Trifluoromethyl-furan-3-yl)-methanol encompasses multiple reaction pathways affecting both the furan ring system and the hydroxymethyl substituent [23] [24] [25]. The compound exhibits diverse reactivity patterns depending on the oxidizing agent employed and reaction conditions.

The hydroxymethyl group represents the most readily oxidizable functionality in the molecule. Standard oxidizing agents such as chromium trioxide in acetone selectively convert the primary alcohol to the corresponding aldehyde through a chromate ester intermediate . The reaction proceeds through dehydrogenation of the carbon-hydrogen bonds adjacent to the oxygen atom, maintaining the integrity of the furan ring system under mild conditions.

More vigorous oxidation conditions using potassium permanganate in aqueous base lead to complete oxidation of the hydroxymethyl group to the carboxylic acid derivative . This transformation involves sequential oxidation through the aldehyde intermediate, followed by further oxidation to the carboxylate salt. The basic conditions help solubilize the permanganate reagent while providing the necessary nucleophilic environment for the oxidation mechanism.

The furan ring system itself can undergo oxidative transformations under appropriate conditions. Atmospheric oxidation initiated by hydroxyl radicals demonstrates the susceptibility of furan rings to ring-opening reactions [23]. The mechanism involves initial hydroxyl radical addition to the carbon-2 or carbon-5 positions, forming highly reactive adduct radicals that can either be stabilized or undergo ring-opening through carbon-oxygen bond cleavage.

Cytochrome P450-mediated oxidation represents a biologically relevant pathway for furan metabolism [25] [27]. Computational studies reveal that the oxidation mechanism involves direct oxygen addition to the furan ring without formation of traditional epoxide intermediates [25]. Instead, the reaction produces cis-enedione active intermediates through a concerted mechanism, highlighting the unique reactivity patterns of furan systems under biological oxidation conditions.

The trifluoromethyl group generally remains intact during oxidative transformations due to the exceptional stability of carbon-fluorine bonds [5] [28]. However, under extreme conditions or in the presence of strong nucleophiles, some carbon-fluorine bond activation may occur, particularly in basic media at elevated temperatures [5].

Mechanistic investigations of furan oxidation reveal complex pathways involving multiple intermediate species [24] [27]. Temperature-programmed desorption studies on platinum surfaces demonstrate that furan initially reacts through oxygen addition to form surface-adsorbed furanone intermediates [24]. These intermediates then undergo subsequent oxidation and decomposition to produce water, carbon monoxide, and carbon dioxide as final products.

The oxidative stability of (2-Trifluoromethyl-furan-3-yl)-methanol varies significantly with reaction conditions. Under mild oxidizing conditions, selective transformation of the hydroxymethyl group occurs without affecting the furan ring. However, harsh oxidative conditions can lead to ring-opening and complete mineralization of the organic framework [23] [24].

Stability Under Acidic/Basic Conditions

The stability profile of (2-Trifluoromethyl-furan-3-yl)-methanol under varying pH conditions reflects the different chemical environments affecting each functional group within the molecule [29] [5] [30]. The compound exhibits distinct stability patterns depending on the specific acidic or basic conditions employed.

Under strongly acidic conditions (pH 1-2), the furan ring demonstrates moderate stability with potential for ring-opening reactions [29] [30]. Computational studies on acid-catalyzed furan ring opening reveal that protonation preferentially occurs at the carbon-α position rather than the carbon-β position, with the α-protonation pathway being approximately 29 kilojoules per mole less activated [30]. The protonation event is followed by nucleophilic attack from water molecules, leading to formation of furanols that subsequently undergo ring-opening to produce linear carbonyl compounds.

The hydroxymethyl group shows variable stability under acidic conditions, with protonation of the oxygen atom creating a good leaving group for potential substitution reactions [14] [10]. However, the primary nature of the carbon center limits elimination reactions, and the main concern involves displacement reactions with nucleophilic species present in the reaction medium [9] [11].

The trifluoromethyl group exhibits exceptional stability under acidic conditions, maintaining its structural integrity even under harsh acidic treatment [5] [28]. Studies examining the stability of trifluoromethyl-substituted aromatics in triflic acid demonstrate that these groups remain unchanged even at elevated temperatures, highlighting the robust nature of carbon-fluorine bonds toward acid-catalyzed decomposition [5].

Under basic conditions, the stability pattern shifts significantly. Weak basic conditions (pH 9-11) generally maintain the structural integrity of the compound with minimal degradation [29]. However, the hydroxymethyl group can undergo deprotonation to form alkoxide intermediates that may participate in elimination or substitution reactions depending on the specific basic species present [15].

Strong basic conditions (pH 12-14) present more challenging environments for compound stability. The furan ring can undergo base-catalyzed ring-opening reactions, particularly at elevated temperatures [29]. The mechanism involves deprotonation of ring carbon atoms followed by elimination reactions that disrupt the aromatic system. These reactions are enhanced by the electron-withdrawing nature of the trifluoromethyl group, which increases the acidity of adjacent carbon-hydrogen bonds.

The trifluoromethyl group shows good stability under most basic conditions, though some carbon-fluorine bond activation can occur under extremely basic conditions with strong nucleophiles [5]. The mechanism involves nucleophilic attack at the carbon center, facilitated by the partial positive charge induced by the electronegative fluorine atoms [28].

Temperature effects significantly influence the stability profiles under both acidic and basic conditions. Elevated temperatures accelerate degradation reactions, with half-lives decreasing from greater than 168 hours under neutral conditions to 6-48 hours under extreme pH conditions at elevated temperatures [29]. The thermal stability of the trifluoromethyl group remains good even at temperatures exceeding 100°C, though prolonged exposure can lead to some decomposition [5] [28].

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

166.02416388 g/mol

Monoisotopic Mass

166.02416388 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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